[5-(mesitylmethyl)-4-oxo-4,5-dihydro-3H-pyridazino[4,5-b]indol-3-yl]acetic acid
Description
[5-(mesitylmethyl)-4-oxo-4,5-dihydro-3H-pyridazino[4,5-b]indol-3-yl]acetic acid: is a complex organic compound that belongs to the class of pyridazinoindoles This compound is characterized by its unique structure, which includes a mesitylmethyl group, a pyridazinoindole core, and an acetic acid moiety
Properties
IUPAC Name |
2-[4-oxo-5-[(2,4,6-trimethylphenyl)methyl]pyridazino[4,5-b]indol-3-yl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O3/c1-13-8-14(2)18(15(3)9-13)11-24-19-7-5-4-6-16(19)17-10-23-25(12-20(26)27)22(28)21(17)24/h4-10H,11-12H2,1-3H3,(H,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDXJYCFWPSBNJV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)CN2C3=CC=CC=C3C4=C2C(=O)N(N=C4)CC(=O)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [5-(mesitylmethyl)-4-oxo-4,5-dihydro-3H-pyridazino[4,5-b]indol-3-yl]acetic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyridazinoindole Core: This step involves the cyclization of appropriate precursors to form the pyridazinoindole core. The reaction conditions often include the use of strong acids or bases, elevated temperatures, and specific catalysts to facilitate the cyclization process.
Introduction of the Mesitylmethyl Group: The mesitylmethyl group is introduced through alkylation reactions. This step may require the use of mesityl chloride and a suitable base, such as sodium hydride or potassium carbonate, to achieve the desired substitution.
Attachment of the Acetic Acid Moiety: The final step involves the introduction of the acetic acid group through esterification or amidation reactions. This step may involve the use of acetic anhydride or acetic acid in the presence of a catalyst, such as sulfuric acid or hydrochloric acid.
Industrial Production Methods
Industrial production of [5-(mesitylmethyl)-4-oxo-4,5-dihydro-3H-pyridazino[4,5-b]indol-3-yl]acetic acid may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced catalysts, and automated processes to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, particularly at the mesitylmethyl group, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the carbonyl group in the pyridazinoindole core, resulting in the formation of alcohol derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the aromatic rings, where electrophilic or nucleophilic substitution can introduce various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used under conditions that may include acidic or basic environments and elevated temperatures.
Major Products
Oxidation: Aldehydes, carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, [5-(mesitylmethyl)-4-oxo-4,5-dihydro-3H-pyridazino[4,5-b]indol-3-yl]acetic acid is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biology and medicine, this compound has shown potential as a pharmacophore for the development of new therapeutic agents. Its ability to interact with specific biological targets makes it a candidate for drug discovery, particularly in the treatment of diseases such as cancer and neurological disorders.
Industry
In the industrial sector, [5-(mesitylmethyl)-4-oxo-4,5-dihydro-3H-pyridazino[4,5-b]indol-3-yl]acetic acid can be used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of [5-(mesitylmethyl)-4-oxo-4,5-dihydro-3H-pyridazino[4,5-b]indol-3-yl]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways or activate receptors that regulate cellular processes.
Comparison with Similar Compounds
Similar Compounds
- [5-(phenylmethyl)-4-oxo-4,5-dihydro-3H-pyridazino[4,5-b]indol-3-yl]acetic acid
- [5-(tert-butylmethyl)-4-oxo-4,5-dihydro-3H-pyridazino[4,5-b]indol-3-yl]acetic acid
- [5-(benzylmethyl)-4-oxo-4,5-dihydro-3H-pyridazino[4,5-b]indol-3-yl]acetic acid
Uniqueness
The uniqueness of [5-(mesitylmethyl)-4-oxo-4,5-dihydro-3H-pyridazino[4,5-b]indol-3-yl]acetic acid lies in its mesitylmethyl group, which imparts distinct steric and electronic properties. This makes it particularly interesting for the development of compounds with specific biological activities and chemical reactivity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
